2,2-Difluoro-3-hydroxy-4-methylhexanoic acid

Catalog No.
S14070695
CAS No.
M.F
C7H12F2O3
M. Wt
182.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluoro-3-hydroxy-4-methylhexanoic acid

Product Name

2,2-Difluoro-3-hydroxy-4-methylhexanoic acid

IUPAC Name

2,2-difluoro-3-hydroxy-4-methylhexanoic acid

Molecular Formula

C7H12F2O3

Molecular Weight

182.16 g/mol

InChI

InChI=1S/C7H12F2O3/c1-3-4(2)5(10)7(8,9)6(11)12/h4-5,10H,3H2,1-2H3,(H,11,12)

InChI Key

UNDKCKCRQAYCOQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(C(=O)O)(F)F)O

2,2-Difluoro-3-hydroxy-4-methylhexanoic acid is an organic compound with the molecular formula C7H12F2O3. This compound features two fluorine atoms, a hydroxyl group, and a methyl group attached to a hexanoic acid backbone. Its unique structure imparts distinct chemical properties that are of interest in various fields, including medicinal chemistry and materials science .

The reactivity of 2,2-Difluoro-3-hydroxy-4-methylhexanoic acid can be characterized by several key chemical transformations:

  • Oxidation: This compound can be oxidized to form 2,2-Difluoro-3-oxo-4-methylhexanoic acid.
  • Reduction: Under reducing conditions, it may yield 2,2-Difluoro-4-methylhexane.
  • Substitution: The hydroxyl group can undergo substitution reactions leading to derivatives such as 2-Iodo-3-hydroxy-4-methylhexanoic acid.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

Research into the biological activity of 2,2-Difluoro-3-hydroxy-4-methylhexanoic acid suggests potential applications as a biochemical probe. The presence of fluorine atoms enhances its electronic properties, which may influence its interactions with biological targets such as enzymes and receptors. Such interactions could modulate enzymatic activity or receptor signaling pathways, making it a candidate for further pharmacological studies .

The synthesis of 2,2-Difluoro-3-hydroxy-4-methylhexanoic acid typically involves multi-step organic reactions:

  • Fluorination: A suitable precursor like 4-methylhexanoic acid is fluorinated using diethylaminosulfur trifluoride (DAST) as the fluorinating agent.
  • Hydroxyl Group Introduction: The hydroxyl group is introduced through controlled oxidation processes, often using potassium permanganate or chromium trioxide under acidic conditions.

On an industrial scale, continuous flow processes may be employed to maximize yield and purity while ensuring safety and efficiency during production .

The applications of 2,2-Difluoro-3-hydroxy-4-methylhexanoic acid span several domains:

  • Chemistry: It serves as a building block for synthesizing more complex fluorinated organic compounds.
  • Biology: Investigated for its potential as a biochemical probe due to its structural features.
  • Medicine: Explored for therapeutic properties in drug development.
  • Industry: Utilized in producing specialty chemicals with enhanced stability or reactivity .

Interaction studies of 2,2-Difluoro-3-hydroxy-4-methylhexanoic acid focus on its binding affinity and reactivity with various biological molecules. The unique combination of functional groups allows it to engage in hydrogen bonding and hydrophobic interactions, potentially influencing the activity of enzymes or receptors in cellular environments. Further investigations are necessary to elucidate these mechanisms and their implications for therapeutic applications .

Several compounds share structural similarities with 2,2-Difluoro-3-hydroxy-4-methylhexanoic acid. Notable examples include:

  • 2,2-Difluoro-3-hydroxy-4-methylpentanoic acid
  • 2,2-Difluoro-3-hydroxy-4-methylbutanoic acid
  • 2,2-Difluoro-3-hydroxy-4-methylpropanoic acid

Comparison Highlights

CompoundCarbon Chain LengthUnique Features
2,2-Difluoro-3-hydroxy-4-methylhexanoic acid6Longer carbon chain; versatile functional groups
2,2-Difluoro-3-hydroxy-4-methylpentanoic acid5Shorter chain; potentially different solubility
2,2-Difluoro-3-hydroxy-4-methylbutanoic acid4Shorter chain; altered reactivity characteristics
2,2-Difluoro-3-hydroxy-4-methylpropanoic acid3Shortest chain; may exhibit different biological activity

The longer carbon chain in 2,2-Difluoro-3-hydroxy-4-methylhexanoic acid influences its physical properties such as solubility and melting point compared to its shorter-chain analogs. This unique combination of structural features makes it a versatile compound suitable for various applications .

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

182.07545056 g/mol

Monoisotopic Mass

182.07545056 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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